molecular formula C15H18FNO4 B1517196 (2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid CAS No. 1212202-38-4

(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid

Cat. No. B1517196
M. Wt: 295.31 g/mol
InChI Key: HHCUZFIQGFMFKJ-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impact of Fluorinated Compounds

  • Fluorotelomer alcohols (FTOHs), which are precursors of perfluorinated carboxylic acids (PFCA) similar to the fluorinated part of the queried compound, have been found in indoor air and could contribute to human exposure to per- and polyfluorinated alkyl substances (PFAS). The study detailed the concentration levels of FTOHs in different environments and discussed the potential human exposure to perfluorooctanoic acid (PFOA) through absorption of FTOH and subsequent degradation. It concluded that exposure is comparable to dietary intakes and below the tolerable daily intake (TDI), indicating no significant health risk, even assuming complete degradation of FTOH into PFOA (Schlummer et al., 2013).

Interaction with Biological Systems

  • A study on 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer structurally similar to the queried compound, demonstrated its effectiveness in the imaging of prostate cancer. It evaluated the safety, sensitivity, and impact on patient management of 18F-DCFPyL in the setting of biochemical recurrence of prostate cancer. The results indicated that 18F-DCFPyL PET/CT is safe and sensitive for the localization of biochemical recurrence of prostate cancer, improving decision making for referring oncologists and changing management for most subjects (Rousseau et al., 2019).

Environmental Monitoring and Toxicology

  • Research on perfluorinated compounds (PFCs), which share fluorinated characteristics with the queried compound, examined the body burden of different perfluorinated substances, including isomers of perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), in Chinese pregnant women. The study found that these compounds are widely present in humans, with PFOS being predominant. The results highlighted the importance of considering the compositions of PFOS or PFOA in human health risk assessment (Jiang et al., 2014).

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure. Always follow appropriate safety procedures when handling chemicals in a laboratory setting .

properties

IUPAC Name

(2S,3S)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCUZFIQGFMFKJ-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid
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(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid

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